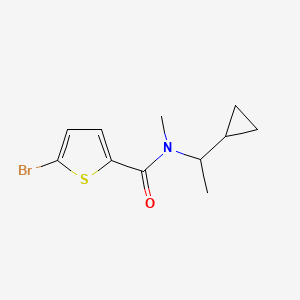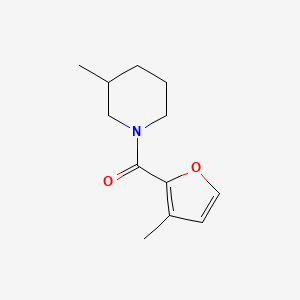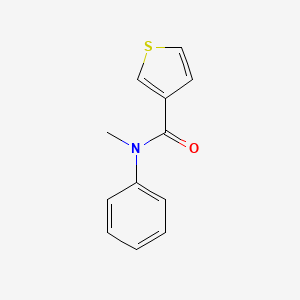
N-methyl-N-phenylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-phenylthiophene-3-carboxamide (MPTC) is a chemical compound that has gained attention in scientific research due to its potential application in various fields. MPTC is a heterocyclic compound that belongs to the thiophene family, and it is known to have a unique structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-methyl-N-phenylthiophene-3-carboxamide is not yet fully understood. However, studies have shown that N-methyl-N-phenylthiophene-3-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, N-methyl-N-phenylthiophene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have antitumor properties.
Biochemical and Physiological Effects:
N-methyl-N-phenylthiophene-3-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-methyl-N-phenylthiophene-3-carboxamide has potent anti-inflammatory properties, which may be attributed to its ability to inhibit COX-2 and LOX enzymes. Additionally, N-methyl-N-phenylthiophene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have antitumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-methyl-N-phenylthiophene-3-carboxamide is its ability to inhibit COX-2 and LOX enzymes, making it a promising candidate for the development of new anti-inflammatory and anti-cancer drugs. However, one of the limitations of N-methyl-N-phenylthiophene-3-carboxamide is its low solubility in water, which may limit its application in some experiments.
Orientations Futures
There are several future directions for the study of N-methyl-N-phenylthiophene-3-carboxamide. One of the significant areas of research is the development of new drugs based on the structure of N-methyl-N-phenylthiophene-3-carboxamide. Additionally, further studies are needed to understand the mechanism of action of N-methyl-N-phenylthiophene-3-carboxamide fully. Furthermore, studies are needed to investigate the potential application of N-methyl-N-phenylthiophene-3-carboxamide in other fields, such as agriculture and material science.
Conclusion:
In conclusion, N-methyl-N-phenylthiophene-3-carboxamide is a promising candidate for drug development due to its potent anti-inflammatory and anti-cancer properties. The synthesis of N-methyl-N-phenylthiophene-3-carboxamide can be achieved through various methods, and its mechanism of action is still under investigation. Further studies are needed to understand the full potential of N-methyl-N-phenylthiophene-3-carboxamide and its application in various fields.
Méthodes De Synthèse
N-methyl-N-phenylthiophene-3-carboxamide can be synthesized through various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an arylboronic acid with a halogenated thiophene derivative. Another method involves the reaction of N-methyl-N-phenylthiourea with 3-bromothiophene-2-carboxylic acid. Both methods have shown to be efficient in producing high yields of N-methyl-N-phenylthiophene-3-carboxamide.
Applications De Recherche Scientifique
N-methyl-N-phenylthiophene-3-carboxamide has been studied extensively in scientific research due to its potential application in various fields. One of the significant applications of N-methyl-N-phenylthiophene-3-carboxamide is in drug development. N-methyl-N-phenylthiophene-3-carboxamide has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-methyl-N-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-13(11-5-3-2-4-6-11)12(14)10-7-8-15-9-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNUQVPTPIFSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

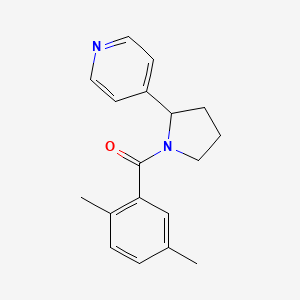
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)
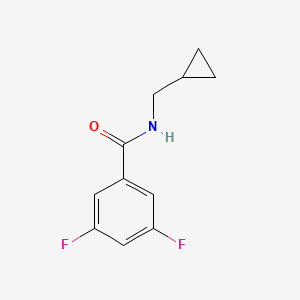
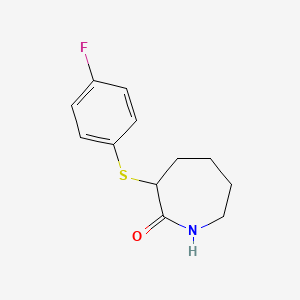
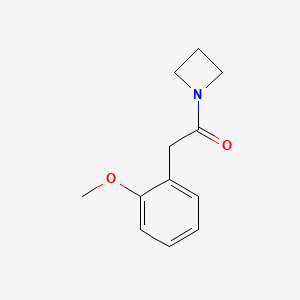
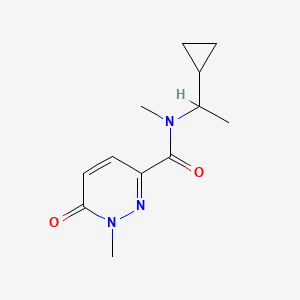
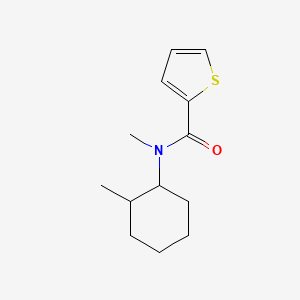
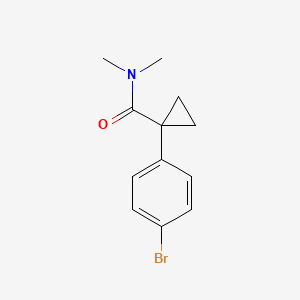
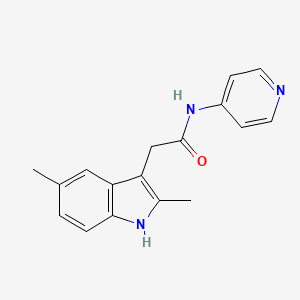
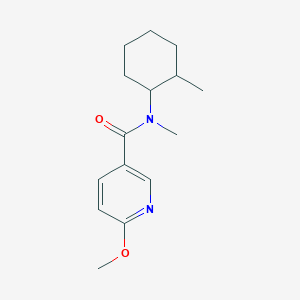
![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
